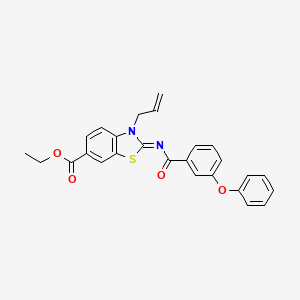

![molecular formula C12H17F2NO B2648403 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one CAS No. 2097863-54-0](/img/structure/B2648403.png)

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

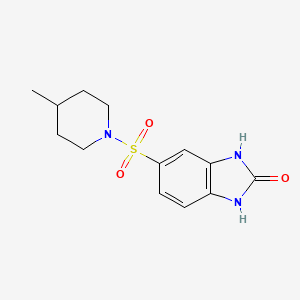

The compound “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is a complex organic molecule. It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a smaller three-membered ring . The molecule also contains two fluorine atoms attached to the same carbon atom, which is part of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is quite complex due to its spirocyclic nature. The presence of fluorine atoms adds to this complexity. The InChI code provided gives a detailed description of the molecule’s structure .科学的研究の応用

Synthesis and Reactions

Acid-catalyzed Polyfluoroarylation "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" and related compounds are utilized in the polyfluoroarylation of arenes. This process is facilitated by acid catalysts like AlCl3 or H2SO4, yielding polyfluorinated phenoxybiaryls. Such reactions are significant in the synthesis of complex fluorinated compounds, which are crucial in various fields, including pharmaceuticals and material science (Kovtonyuk & Kobrina, 2011).

Formation with Diazomethane These compounds can react with diazomethane to form mixtures of diastereomeric fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. The reactions of these dienes with aryl and 2-chloroethyl isocyanates, under specific conditions, lead to the formation of fluorinated dihydro-1,3-benzoxazol-2(3H)-ones. This illustrates the compound's versatility in synthesizing fluorinated structures with potential applications in medicinal chemistry and material science (Kovtonyuk et al., 2005).

Chemical Behavior and Applications

Electrophilic Amination The compound, when involved in reactions with C-H acidic compounds, exhibits a potential for diverse transformations and stabilizations. This behavior is pivotal in synthesizing various heterocyclic compounds, highlighting its importance in creating compounds with potential biological activities (Andreae et al., 1992).

Anion Receptors Derivatives of "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" have been used to construct neutral anion receptors. These receptors show enhanced affinity for certain anions, suggesting their potential application in sensing technologies or chemical separations (Anzenbacher et al., 2000).

作用機序

特性

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO/c1-2-3-4-10(16)15-7-5-11(6-8-15)9-12(11,13)14/h2H,1,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOORULVNFQVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2(CC1)CC2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

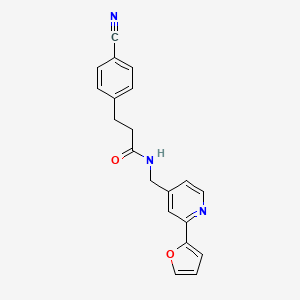

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)

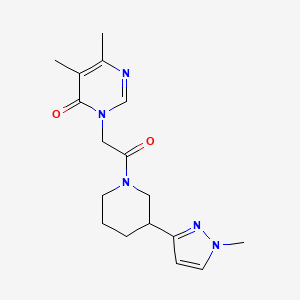

![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648324.png)

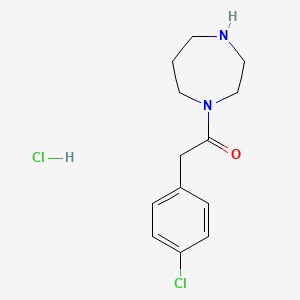

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2648331.png)

![3-[3-(3-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)

![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)

![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)